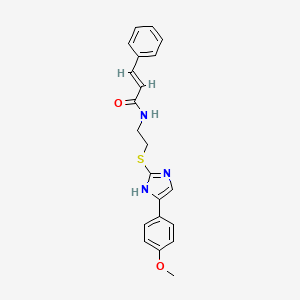

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide”, cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Activity

Cinnamamides, including the compound , have been found to exhibit anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of new drugs aimed at managing pain and inflammation.

Antimicrobial Activity

Cinnamamides have been shown to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents, potentially offering a new approach to tackling antibiotic-resistant infections.

Anticancer Activity

Some derivatives of cinnamamides have demonstrated anticancer properties . This indicates that they could be used in the development of new anticancer drugs, offering hope for improved treatment options for various types of cancer.

Enzymatic Synthesis

Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines using an enzymatic process . This method offers several advantages, including short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Neuroprotective Properties

Cinnamamides have been incorporated into several synthetic compounds with neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.

Antioxidant Activity

Cinnamic acid, from which cinnamamides are derived, is known for its antioxidant activity . This suggests that cinnamamides could also possess antioxidant properties, making them potentially useful in the prevention of diseases associated with oxidative stress.

Antiviral Activity

Thiazole derivatives, which include cinnamamides, have shown anti-HIV activity . This suggests potential applications in the development of antiretroviral drugs.

Antifungal Activity

Thiazole derivatives have also demonstrated antifungal properties . This indicates potential applications in the treatment of fungal infections.

Mecanismo De Acción

For instance, compounds with a similar thiazole structure have been reported to exhibit antifungal activity . Moreover, the methoxyphenyl group can disrupt the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Propiedades

IUPAC Name |

(E)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-18-10-8-17(9-11-18)19-15-23-21(24-19)27-14-13-22-20(25)12-7-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,22,25)(H,23,24)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCRVLPIEUAJQM-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)

![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)

![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)

![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)

![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)